molecular formula C12H12O3 B099638 7-hydroxy-4-propyl-2H-chromen-2-one CAS No. 19225-02-6

7-hydroxy-4-propyl-2H-chromen-2-one

Cat. No. B099638
CAS RN: 19225-02-6
M. Wt: 204.22 g/mol
InChI Key: GQJVOVBBBZRUBH-UHFFFAOYSA-N
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Description

The compound 7-hydroxy-4-propyl-2H-chromen-2-one is a derivative of the chromen-2-one family, which is characterized by a 2H-chromen-2-one core structure with various substitutions that can significantly alter its chemical and biological properties. The chromen-2-one derivatives have been extensively studied due to their diverse range of biological activities, including antimicrobial, cytotoxic, and antioxidant properties .

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, a key intermediate for several chromen-2-one derivatives, is prepared from its ethyl ester precursor using hydrazine hydrate . Another example is the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one derivatives, which were synthesized for biological screening purposes . Additionally, a novel series of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were synthesized via reductive amination . These methods demonstrate the versatility in the synthetic approaches for chromen-2-one derivatives.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . The crystal structure of a related compound, 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, was determined using single crystal X-ray diffraction, which revealed an orthorhombic system with specific lattice parameters and intermolecular hydrogen bonds contributing to the stability of the crystal packing .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions to form new compounds. For example, cyclo-condensation of a hydrazide derivative with pentane-2,4-dione yielded a pyrazolyl-chromen-2-one derivative . Similarly, the condensation of 7-hydroxy-3-formyl chromen-4H-one with substituted acetophenones followed by cyclization with phenyl hydrazine hydrochloride led to the formation of pyrazolyl-chromen-4H-ones . These reactions highlight the reactivity of the chromen-2-one core and its potential for generating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The photophysical properties of a fluorescent probe based on the chromen-2-one structure were studied, showing that the compound exhibits fluorescence with good Stoke shift values and changes in fluorescence quantum yield with solvent polarity . The thermal stability of these compounds can be assessed by thermal analysis techniques such as TGA and DTA . The crystal structure analysis provides insights into the intermolecular interactions and packing in the solid state .

Scientific Research Applications

Catalysis and Synthesis

  • The compound has been used in the synthesis of warfarin and its analogues, demonstrating its utility in catalyzing Michael additions, an important reaction in organic chemistry (Alonzi et al., 2014).

Biological Activities

  • It has been involved in the creation of compounds with antimicrobial and antioxidant activities. This showcases its potential in developing new therapeutic agents (Hatzade et al., 2008).
  • Research has shown that derivatives of this compound exhibit significant cytotoxic and bactericidal activities, indicating potential in cancer and infection treatments (Khan et al., 2003).

Chemical Properties and Analysis

  • Studies have examined its role in the design and synthesis of various chemical structures, contributing to the field of organic chemistry and drug design (Čačić et al., 2009).
  • Investigations into its crystal structure provide insights into its physical and chemical properties, which are crucial for its applications in various fields (Manolov et al., 2008).

Antimicrobial Effects

  • The compound has been used to synthesize new derivatives with strong antibacterial effects, highlighting its significance in antimicrobial research (Behrami & Dobroshi, 2019).
  • Its derivatives have shown a broad spectrum of antimicrobial activities, suggesting its potential as a basis for developing new antimicrobial agents (Khan et al., 2004).

Antioxidant and Antibacterial Properties

  • Certain derivatives have exhibited notable antibacterial and antioxidant activities, making them promising candidates for further pharmacological studies (Al-ayed, 2011).

Analgesic Activity

  • Novel derivatives of this compound have shown analgesic activity, which could be important for the development of new pain management drugs (Rajesha et al., 2011).

Safety And Hazards

The safety data sheet for “7-hydroxy-4-propyl-2H-chromen-2-one” indicates that it is classified under GHS07, with hazard statements H315, H319, and H335 . This suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “7-hydroxy-4-propyl-2H-chromen-2-one” and similar compounds likely involve further exploration of their synthesis methods and potential biological activities . Given the wide range of biological properties exhibited by coumarin derivatives, there is considerable potential for new discoveries and applications in the field of medicinal chemistry .

properties

IUPAC Name

7-hydroxy-4-propylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-3-8-6-12(14)15-11-7-9(13)4-5-10(8)11/h4-7,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJVOVBBBZRUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172804
Record name Coumarin, 7-hydroxy-4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-4-propyl-2H-chromen-2-one

CAS RN

19225-02-6
Record name 7-Hydroxy-4-propyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19225-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coumarin, 7-hydroxy-4-propyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin, 7-hydroxy-4-propyl-
Source EPA DSSTox
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Record name 7-hydroxy-4-propyl-2H-chromen-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
I Erdogan Orhan, FSS Deniz, RE Salmas… - Chemistry & …, 2022 - Wiley Online Library
Abstract Series of synthetic coumarin derivatives (1‐16) were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two enzymes linked to the pathology of …
Number of citations: 2 onlinelibrary.wiley.com
F Luo, H Sugita, K Muraki, S Saeki, S Chaipech… - Fitoterapia, 2021 - Elsevier
… group at the 5-position, the acetoxy group at the 1′-position, and the geranyl side chain moiety connected at the 6-position of the common 7-hydroxy-4-propyl-2H-chromen-2-one …
Number of citations: 5 www.sciencedirect.com
S Prateeptongkum, W Mahavorasirikul, N Duangdee - ARKIVOC, 2018 - arkat-usa.org
A series of fused dihydrooxepino [h]-and dihydrooxepino [g] coumarins (7 and 8) were synthesized through allylation, Claisen rearrangement, allylation and ring-closing metathesis (…
Number of citations: 7 www.arkat-usa.org
D Wang, RY Hong, M Guo, Y Liu, N Chen, X Li… - Molecules, 2019 - mdpi.com
There is a continued need to develop new selective human monoamine oxidase (hMAO) inhibitors that could be beneficial for the treatment of neurological diseases. However, hMAOs …
Number of citations: 8 www.mdpi.com
K Kapoor - Univers. J. Pharm. Res, 2019 - researchgate.net
Leishmaniasis is one of the most dreadful diseases as a leading cause of death in most of the developed countries. In the given study molecular docking study was performed on the …
Number of citations: 2 www.researchgate.net
L Gkionis, E Kavetsou, A Kalospyros, D Manousakis… - Molecular Diversity, 2021 - Springer
Coumarins possess a wide array of therapeutic capabilities, but often with unclear mechanism of action. We tested a small library of 18 coumarin derivatives against human invasive …
Number of citations: 15 link.springer.com
C Wang, H Zhang, F Xu, Y Niu, Y Wu, X Wang, Y Peng… - Molecules, 2013 - mdpi.com
In order to find novel antiviral agents, a series of allosteric MEK1 inhibitors were designed and synthesized. Based on docking results, multiple optimizations were made on the …
Number of citations: 27 www.mdpi.com
D Zhou, Y Zhuang, Z Sheng - Heterocyclic Communications, 2022 - degruyter.com
Many coumarin derivatives have good biological activity and application value in fluorescent probes. Therefore, synthetic routes to coumarin derivatives have also attracted the attention …
Number of citations: 2 www.degruyter.com
GJ Sun, ZY Wang, MH Chen - Advanced Materials Research, 2012 - Trans Tech Publ
Coumarins are important structural units of many natural product, and feature widely in pharmacologically and biologically active compounds. Now, a mild and convenient synthesis of …
Number of citations: 3 www.scientific.net
S Prateeptongkum, N Duangdee, P Thongyoo - 2015 - researchgate.net
… 7-Hydroxy-4-propyl-2H-chromen-2-one (3h). Beige colored solid; yield 56%, mp 131-133 o C (from EtOH-H2O) (lit 37 mp 129-131 o C, lit 43 mp 132-134 o C). IR (nujol) νmax 3193, …
Number of citations: 11 www.researchgate.net

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